molecular formula C22H18N2O B5548132 4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5548132
M. Wt: 326.4 g/mol
InChI Key: DJLPOIJVTSXGOS-UHFFFAOYSA-N
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Description

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a useful research compound. Its molecular formula is C22H18N2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone is 326.141913202 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bronchodilation and Thromboxane A2 Synthetase Inhibition : A study by Yamaguchi et al. (1993) explored derivatives of 4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone for their dual activities as bronchodilators and thromboxane A2 synthetase inhibitors. They found that certain derivatives exhibited high in vivo activities, indicating potential applications in asthma treatment (Yamaguchi et al., 1993).

  • Polymer Synthesis and Characterization : Yu et al. (2010) synthesized a series of phthalazinone-based poly(arylene ether nitrile)s. These polymers displayed improved solubility and thermal properties, suggesting applications in high-performance polymeric materials (Yu et al., 2010).

  • High-Temperature Proton Exchange Membranes : Li et al. (2012) developed polybenzimidazoles containing 4-phenyl phthalazinone moieties. These polymers showed high glass transition temperatures and excellent thermal stability, making them promising for high-temperature proton exchange membrane applications (Li et al., 2012).

  • Phosphodiesterase Inhibition : Van der Mey et al. (2001) synthesized 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones as inhibitors of cAMP-specific phosphodiesterase (PDE4). This indicates potential applications in diseases where PDE4 is implicated (Van der Mey et al., 2001).

  • Structural Materials : Yu et al. (2009) prepared poly(arylene ether sulfone phenyl-s-triazine) copolymers containing phthalazinone moieties. These materials exhibited high thermal stability and glass transition temperatures, suggesting applications in high-performance structural materials (Yu et al., 2009).

  • Polymer Structural Analysis : Paventi et al. (1996) conducted structural analysis on polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine. This study contributes to the understanding of the structural properties of polymers, which is crucial for their application in various industries (Paventi et al., 1996).

Properties

IUPAC Name

4-phenyl-2-(2-phenylethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22-20-14-8-7-13-19(20)21(18-11-5-2-6-12-18)23-24(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLPOIJVTSXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Eighty-five grams (0.38 moles) of 4-phenyl-1(2H)-phthalazinone was added to 18.4 g (0.47 moles) of sodium hydride in 1 L of DMSO in four portions. The mixture was stirred for two hours at room temperature until evolution of hydrogen had ceased, and 95.5 g (0.52 moles) of 2-bromoethylbenzene was added. The mixture was stirred 1.5 hours at room temperature, 1 L of 2N NaOH was added and the slurry was poured into 1 L of water. The product was filtered off and dried to yield 118 g (95%) of 4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone, mp 135-138.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

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